molecular formula C22H12Cu2N6O8 B13745660 Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine

Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine

Cat. No.: B13745660
M. Wt: 615.5 g/mol
InChI Key: VHRQHTLIRWUCCF-UHFFFAOYSA-J
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Description

Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine is a coordination compound that features two copper ions coordinated with pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine typically involves the reaction of copper salts with pyrazine-2,3-dicarboxylic acid and 4-pyridin-4-ylpyridine under controlled conditions. One common method includes dissolving copper(II) nitrate in water, followed by the addition of pyrazine-2,3-dicarboxylic acid and 4-pyridin-4-ylpyridine. The mixture is then heated and stirred to facilitate the formation of the coordination polymer .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can result in new coordination polymers with different ligands .

Mechanism of Action

The mechanism by which Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine exerts its effects involves the coordination of copper ions with the ligands, forming a stable structure. The copper centers can participate in redox reactions, facilitating electron transfer processes. The pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands provide a rigid framework that supports the overall stability and functionality of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine is unique due to its specific combination of ligands, which confer distinct structural and functional properties. The presence of both pyrazine-2,3-dicarboxylate and 4-pyridin-4-ylpyridine ligands allows for a versatile coordination environment, making it suitable for various applications in catalysis, gas storage, and more .

Properties

Molecular Formula

C22H12Cu2N6O8

Molecular Weight

615.5 g/mol

IUPAC Name

dicopper;pyrazine-2,3-dicarboxylate;4-pyridin-4-ylpyridine

InChI

InChI=1S/C10H8N2.2C6H4N2O4.2Cu/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-8H;2*1-2H,(H,9,10)(H,11,12);;/q;;;2*+2/p-4

InChI Key

VHRQHTLIRWUCCF-UHFFFAOYSA-J

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2.C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Cu+2].[Cu+2]

Origin of Product

United States

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